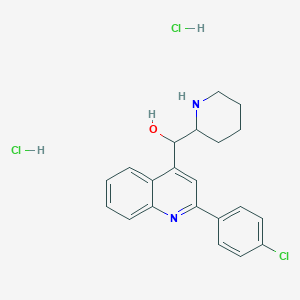

Vacquinol-1 dihydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

分子式 |

C21H23Cl3N2O |

|---|---|

分子量 |

425.8 g/mol |

IUPAC 名称 |

[2-(4-chlorophenyl)quinolin-4-yl]-piperidin-2-ylmethanol;dihydrochloride |

InChI |

InChI=1S/C21H21ClN2O.2ClH/c22-15-10-8-14(9-11-15)20-13-17(16-5-1-2-6-18(16)24-20)21(25)19-7-3-4-12-23-19;;/h1-2,5-6,8-11,13,19,21,23,25H,3-4,7,12H2;2*1H |

InChI 键 |

JSUQSKIIFVRRHP-UHFFFAOYSA-N |

规范 SMILES |

C1CCNC(C1)C(C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)O.Cl.Cl |

产品来源 |

United States |

Foundational & Exploratory

The Dual-Edged Sword: A Technical Guide to the Mechanism of Action of Vacquinol-1 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacquinol-1, a novel quinolone derivative, has emerged as a promising small molecule for inducing a unique form of non-apoptotic cell death in glioblastoma (GBM), the most aggressive form of brain cancer.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the cytotoxic effects of Vacquinol-1 dihydrochloride (B599025), with a focus on its dual targeting of endolysosomal homeostasis. The information presented herein is intended to support further research and drug development efforts in oncology.

Mechanism of Action: A Two-Pronged Attack on Glioblastoma

Vacquinol-1 induces a specific type of cell death known as methuosis, which is characterized by catastrophic macropinocytosis and the accumulation of large, phase-lucent vacuoles derived from the endolysosomal system.[2][3] This process is initiated through a dual mechanism of action that disrupts fundamental cellular processes, leading to a fatal energy crisis within the cancer cells.

The primary molecular targets of Vacquinol-1 are:

-

Calmodulin (CaM): Vacquinol-1 directly binds to and inhibits calmodulin, a ubiquitous and essential calcium-binding protein that plays a critical role in numerous cellular signaling pathways, including the regulation of lysosomal function.[4]

-

Vacuolar H+-ATPase (v-ATPase): This proton pump, located on the membranes of endosomes and lysosomes, is activated by Vacquinol-1.[4]

The concerted action on these two targets triggers a cascade of events culminating in glioblastoma cell death:

-

Impaired Lysosome Reformation: By inhibiting calmodulin, Vacquinol-1 disrupts the process of lysosome reformation, leading to the formation and accumulation of enlarged vacuoles.[4]

-

Hyperacidification and ATP Depletion: The activation of v-ATPase by Vacquinol-1 leads to excessive proton pumping into the lumen of endosomal compartments. This results in the formation of acidic vesicle organelles (AVOs) and a massive consumption of cellular ATP.[4] The ensuing energy shortage creates a metabolic catastrophe for the cancer cells.

-

Vicious Cycle of ATP Consumption: The acidification of the organelles creates a feedback loop, further enhancing the activity of v-ATPase and exacerbating the depletion of ATP, ultimately leading to cell death.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the efficacy of Vacquinol-1.

| Cell Line | IC50 (µM) | Reference |

| RG2 (rat glioblastoma) | 4.57 | [5] |

| NS1 (rat glioblastoma) | 5.81 | [5] |

| Cell Type | Assay | IC50 (µM) | Time Point | Reference |

| Glioblastoma Cells | ATP Depletion | 3.14 | 1 day | [6] |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in Vacquinol-1's mechanism of action, the following diagrams have been generated using the DOT language.

Signaling Pathway of Vacquinol-1

Caption: Signaling pathway of Vacquinol-1 in glioblastoma cells.

Experimental Workflow: Measuring ATP Depletion

Caption: Workflow for measuring cellular ATP depletion.

Experimental Workflow: Observing Vacuolization

Caption: Workflow for observing and quantifying vacuolization.

Experimental Protocols

Protocol 1: Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Vacquinol-1 in glioblastoma cell lines.

Materials:

-

Glioblastoma cell lines (e.g., RG2, NS1)

-

Complete culture medium

-

96-well plates

-

Vacquinol-1 dihydrochloride

-

DMSO (vehicle control)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed glioblastoma cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of Vacquinol-1 in complete culture medium. A corresponding dilution of DMSO should be used as a vehicle control.

-

Remove the existing medium from the cells and add 100 µL of the prepared Vacquinol-1 dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Protocol 2: Cellular ATP Measurement Assay

Objective: To quantify the depletion of intracellular ATP in glioblastoma cells following treatment with Vacquinol-1.

Materials:

-

Glioblastoma cell lines

-

Complete culture medium

-

96-well white-walled plates

-

This compound

-

DMSO (vehicle control)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed glioblastoma cells into a 96-well white-walled plate at a suitable density.

-

Treat the cells with various concentrations of Vacquinol-1 or DMSO for the desired time points (e.g., 24 and 48 hours).

-

Follow steps 5-9 from the Cell Viability Assay protocol.

-

Generate a standard curve using a known concentration of ATP to quantify the ATP levels in the cell lysates.

-

Express the results as a percentage of the ATP levels in the vehicle-treated control cells.

Protocol 3: Vacuolization and Acidic Vesicle Organelle (AVO) Staining

Objective: To visualize the formation of enlarged vacuoles and AVOs in glioblastoma cells treated with Vacquinol-1.

Materials:

-

Glioblastoma cell lines

-

Glass-bottom culture dishes

-

Complete culture medium

-

This compound

-

DMSO (vehicle control)

-

Lysotracker Red DND-99

-

Hoechst 33342 (for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Seed glioblastoma cells on glass-bottom dishes.

-

Treat the cells with Vacquinol-1 (e.g., 2 µM) or DMSO for 24 hours.

-

In the last 30 minutes of incubation, add Lysotracker Red DND-99 to the culture medium at a final concentration of 50-100 nM to stain acidic compartments.

-

In the final 5 minutes of incubation, add Hoechst 33342 to stain the nuclei.

-

Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Add fresh, pre-warmed culture medium or imaging buffer to the dish.

-

Immediately visualize the cells using a fluorescence microscope equipped with appropriate filters for Lysotracker Red and Hoechst 33342.

-

Capture images to document the formation of vacuoles and AVOs.

Conclusion

This compound represents a promising therapeutic candidate for glioblastoma by exploiting a unique vulnerability of these cancer cells. Its dual mechanism of action, involving the inhibition of calmodulin and the activation of v-ATPase, leads to a catastrophic disruption of endolysosomal homeostasis and a fatal energy crisis. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into Vacquinol-1 and the development of novel anti-cancer therapies targeting similar pathways. Further research is warranted to determine the precise binding kinetics of Vacquinol-1 with its molecular targets and to fully elucidate the downstream signaling events, including the role of MKK4.

References

- 1. ATP assay [protocols.io]

- 2. academic.oup.com [academic.oup.com]

- 3. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

Vacquinol-1 Dihydrochloride: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vacquinol-1 dihydrochloride (B599025) has emerged as a promising small molecule with potent and selective cytotoxic effects against glioblastoma (GBM), the most aggressive form of brain cancer.[1][2] This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Vacquinol-1. It details the experimental protocols for key assays, presents quantitative data from preclinical studies, and visualizes the compound's signaling pathways and experimental workflows. Discovered through a high-throughput screening of over 200 molecules, Vacquinol-1 induces a unique form of non-apoptotic cell death in GBM cells known as methuosis.[1][3] This process is characterized by catastrophic vacuolization, leading to plasma membrane rupture.[1][4] The primary molecular targets of Vacquinol-1 have been identified as calmodulin (CaM) and the vacuolar H+-ATPase (v-ATPase). By inhibiting CaM and activating v-ATPase, Vacquinol-1 disrupts endolysosomal homeostasis and triggers a cellular energy crisis, resulting in selective GBM cell death.[5] While demonstrating significant efficacy in vitro and in some in vivo models, challenges related to toxicity and potential resistance mechanisms remain.[5][6] This guide serves as a comprehensive resource for researchers working on the development of novel therapeutics for glioblastoma.

Discovery and Development

Vacquinol-1 was identified by researchers at the Karolinska Institutet in Sweden from a screening of a diverse chemical library for compounds that selectively kill glioblastoma cells.[1][3] The initial screening process involved exposing patient-derived glioblastoma cells to a wide range of molecules and identifying those that induced cancer cell death.[1] From over 200 initial hits, Vacquinol-1, a quinolone-alcohol derivative, was selected for further investigation due to its potent and unique mechanism of action.[7][8]

Early preclinical development showed that Vacquinol-1 could be administered orally and was capable of reversing tumor growth and prolonging survival in mice with transplanted human glioblastoma cells.[1][2] In one study, six out of eight mice treated with Vacquinol-1 were still alive after 80 days, compared to a median survival of about 30 days for the control group.[1][2] However, subsequent studies in syngeneic rat models of glioblastoma (RG2 and NS1) did not consistently reproduce these survival benefits, although a significant reduction in tumor size was observed in the RG2 model.[6] These studies also highlighted dose-limiting toxicities, including significant weight loss in the treated animals, which currently limit its clinical utility as a monotherapy.[5][6]

It is important to note that the originally identified Vacquinol-1 is a mixture of four stereoisomers.[9] Ongoing research is focused on the stereoselective synthesis and isolation of the most active isomers to improve efficacy and reduce toxicity.[9] To date, Vacquinol-1 has not entered clinical trials.

Quantitative Data from Preclinical Studies

Table 1: In Vitro Cytotoxicity of Vacquinol-1

| Cell Line | Type | IC50 (µM) | Reference |

| RG2 | Rat Glioblastoma | 4.57 | [5] |

| NS1 | Rat Glioblastoma | 5.81 | [5] |

| U3013MG | Human Glioblastoma | Not specified, but within a similar range to RG2 and NS1 | [5] |

Table 2: In Vivo Efficacy of Vacquinol-1 in Rat Glioblastoma Models

| Model | Treatment Group | Mean Survival (days ± SD) | Effect on Tumor Size | Reference |

| RG2 | Control | 23.8 ± 5 | - | [5][6] |

| RG2 | Vacquinol-1 | 23.8 ± 4.6 | Significantly smaller (p = 0.006) | [5][6] |

| NS1 (50,000 cells) | Control | 16.2 ± 0.5 | No effect | [5] |

| NS1 (50,000 cells) | Vacquinol-1 | 16.4 ± 0.5 | No effect | [5] |

| NS1 (5,000 cells) | Control | 22 ± 2.2 | No effect | [5] |

| NS1 (5,000 cells) | Vacquinol-1 (standard protocol) | 18.6 ± 2.2 | No effect | [5] |

| NS1 (5,000 cells) | Vacquinol-1 (cyclic protocol) | 15.2 ± 0.4 | No effect | [5] |

Mechanism of Action: Induction of Methuosis

Vacquinol-1 induces a non-apoptotic, non-necrotic form of cell death termed "methuosis," derived from the Greek word "methuo," meaning "to drink to intoxication."[4] This nomenclature reflects the hallmark of this cell death pathway: the massive accumulation of fluid-filled vacuoles derived from macropinosomes, which ultimately leads to the rupture of the plasma membrane.[1][4] It is critical to distinguish methuosis from ferroptosis, another form of regulated cell death. While both are non-apoptotic, ferroptosis is an iron-dependent process characterized by the accumulation of lipid peroxides, a mechanism not implicated in Vacquinol-1-induced cell death.[10]

The cytotoxic effects of Vacquinol-1 in glioblastoma cells are conferred through a dual disruption of endolysosomal homeostasis.[5] This is achieved by engaging two primary molecular targets:

-

Calmodulin (CaM) Inhibition: Vacquinol-1 directly interacts with and inhibits calmodulin, a key calcium-binding protein involved in lysosomal membrane fission.[5] This inhibition prevents the reformation of lysosomes from the large vacuoles, leading to their accumulation.[5]

-

v-ATPase Activation: Vacquinol-1 activates the vacuolar H+-ATPase (v-ATPase), a proton pump on the membrane of endosomes.[5] This leads to abnormal acidification of these vesicles, forming acidic vesicle organelles (AVOs), and a marked increase in cellular ATP consumption.[5]

This dual action creates a vicious cycle of ATP depletion, resulting in a cellular energy crisis and, ultimately, cell death.[5] Additionally, a short hairpin RNA (shRNA) screen identified MAP kinase kinase 4 (MKK4) as a key effector in Vacquinol-1-induced cell death.[7][8]

A potential mechanism of resistance to Vacquinol-1 has been identified, involving extracellular ATP.[11] Exogenous ATP, at concentrations as low as 1 µM, can counteract the cytotoxic effects of Vacquinol-1, likely through the activation of the TRPM7 ion channel.[11][12]

Signaling Pathway of Vacquinol-1-Induced Methuosis

Caption: Signaling pathway of Vacquinol-1-induced methuosis in glioblastoma cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of Vacquinol-1.

Cell Viability and ATP Level Measurement (CellTiter-Glo® Assay)

This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[5][10] This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

-

Glioblastoma cells (e.g., RG2, NS1, or patient-derived lines)

-

Complete culture medium

-

Opaque-walled 96-well plates

-

Vacquinol-1 dihydrochloride stock solution (in DMSO)

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed glioblastoma cells in an opaque-walled 96-well plate at a density of 3,000 cells per well in 80 µL of complete culture medium. Include wells with medium only for background measurement. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of Vacquinol-1 in culture medium. Add the desired concentrations of Vacquinol-1 to the wells. For the vehicle control, add the same volume of medium with the corresponding DMSO concentration.

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

Reagent Preparation and Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Assay: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (80 µL).

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record the luminescence using a luminometer.

Data Analysis: Subtract the average background luminescence from all experimental readings. Plot the percentage of viable cells relative to the vehicle-treated control against the log of the Vacquinol-1 concentration to determine the IC50 value.

Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability and ATP levels using the CellTiter-Glo® assay.

Visualization of Acidic Vesicle Organelles (AVOs) using LysoTracker Staining

This protocol describes the staining of acidic organelles with LysoTracker Red to visualize the AVOs induced by Vacquinol-1.[5]

Materials:

-

Glioblastoma cells

-

Glass-bottom culture dishes or plates

-

Complete culture medium

-

This compound

-

LysoTracker Red DND-99 (e.g., from Thermo Fisher Scientific)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed glioblastoma cells on glass-bottom dishes and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the desired concentration of Vacquinol-1 (e.g., 2 µM) for the desired time (e.g., 24 hours).

-

Staining: Add LysoTracker Red to the culture medium at a final concentration of 50-75 nM.

-

Incubation: Incubate the cells for 30 minutes at 37°C.

-

Washing: Gently wash the cells with fresh, pre-warmed culture medium to remove excess dye.

-

Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set for LysoTracker Red (Excitation/Emission: ~577/590 nm).

v-ATPase Activity Assay (ADP-Glo™ Max Assay)

This protocol is based on the use of the ADP-Glo™ Max Assay to measure the activity of v-ATPase by quantifying the amount of ADP produced.[3]

Materials:

-

Isolated endolysosomal vesicles from glioblastoma cells

-

This compound

-

ATP

-

Assay buffer

-

ADP-Glo™ Max Assay kit (Promega)

-

Luminometer

Procedure:

-

Reaction Setup: In a 96-well plate, set up the ATPase reaction containing the isolated vesicles, assay buffer, and the desired concentrations of Vacquinol-1.

-

Initiate Reaction: Add ATP to initiate the reaction. Incubate at 37°C for a defined period.

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the ATPase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Detection: Add the ADP-Glo™ Max Detection Reagent to convert the ADP generated by the v-ATPase into ATP and simultaneously catalyze the luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Measurement: Measure the luminescence using a luminometer. The light output is proportional to the amount of ADP produced and thus to the v-ATPase activity.

Calmodulin Inhibition Assay

This can be assessed indirectly through a pulse-chase experiment to monitor vacuole clearance.[5]

Materials:

-

Glioblastoma cells

-

This compound

-

W7 (a known calmodulin inhibitor)

-

Culture medium

-

Microscope

Procedure:

-

Induce Vacuoles (Pulse): Treat glioblastoma cells with Vacquinol-1 (e.g., 2 µM) for a sufficient time to induce vacuole formation (e.g., 5 hours).

-

Wash and Chase: Wash the cells thoroughly with fresh, pre-warmed medium to remove Vacquinol-1.

-

Treatment Groups: Divide the cells into two groups. To one group, add fresh medium (control). To the other group, add fresh medium containing W7 (e.g., 10 µM).

-

Monitor Vacuole Clearance: Observe and quantify the percentage of vacuolated cells in both groups at different time points (e.g., 1 hour) using a microscope.

-

Analysis: A lack of reduction in the percentage of vacuolated cells in the W7-treated group compared to the control group indicates that calmodulin inhibition prevents vacuole clearance.

Conclusion and Future Directions

Vacquinol-1 represents a novel therapeutic strategy for glioblastoma that exploits the tumor cells' vulnerability to the disruption of endolysosomal homeostasis. Its unique mechanism of action, methuosis, offers an alternative to conventional apoptosis-inducing therapies. While promising in vitro and in initial in vivo studies, the development of Vacquinol-1 is hampered by dose-limiting toxicities and inconsistent in vivo efficacy.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of Vacquinol-1 analogs and its individual stereoisomers are crucial to identify compounds with an improved therapeutic index.

-

Combination Therapies: Investigating the synergistic effects of Vacquinol-1 with other chemotherapeutic agents or targeted therapies may enhance its anti-tumor activity and allow for lower, less toxic doses.

-

Overcoming Resistance: Further elucidation of the role of the TRPM7-mediated resistance mechanism and the development of strategies to counteract it are necessary.

-

Biomarker Discovery: Identifying biomarkers that predict sensitivity to Vacquinol-1 could enable patient stratification and a more targeted clinical application.

References

- 1. benchchem.com [benchchem.com]

- 2. The mitogen-activated protein kinase kinase 4 (MKK4) has a pro-oncogenic role in skin cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of cellular ATP levels [bio-protocol.org]

- 4. MKK4 (human) [phosphosite.org]

- 5. promega.com [promega.com]

- 6. insights.opentrons.com [insights.opentrons.com]

- 7. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]

- 8. promega.com [promega.com]

- 9. ADP-Glo™ Max Assay [worldwide.promega.com]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 11. promega.com [promega.com]

- 12. labs.pbrc.edu [labs.pbrc.edu]

Vacquinol-1: A Novel Strategy for Inducing Non-Apoptotic Cell Death in Glioblastoma Multiforme

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glioblastoma multiforme (GBM) remains one of the most challenging malignancies to treat, with a dismal prognosis despite aggressive multimodal therapies. The inherent resistance of GBM to conventional apoptosis-inducing agents necessitates the exploration of alternative cell death pathways. Vacquinol-1 (B1683466), a small molecule quinolone derivative, has emerged as a promising therapeutic candidate that selectively induces a unique form of non-apoptotic cell death, termed methuosis, in GBM cells. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental protocols associated with Vacquinol-1's effects on GBM, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Dual Disruption of Endolysosomal Homeostasis

Vacquinol-1 exerts its cytotoxic effects on glioblastoma cells through a novel, dual-pronged mechanism that targets the endolysosomal system, leading to catastrophic cellular vacuolization and eventual cell death. This process, distinct from apoptosis, is characterized by the massive accumulation of cytoplasmic vacuoles derived from macropinosomes and late endosomes.

The primary mechanism involves the disruption of endolysosomal homeostasis through two key interactions:

-

Activation of Vacuolar ATPase (v-ATPase): Vacquinol-1 stimulates the activity of v-ATPase in acidic vesicle organelles (AVOs). This hyperactivity leads to a massive consumption of cellular ATP, triggering a severe energy crisis and metabolic catastrophe within the cancer cells.[1][2]

-

Inhibition of Calmodulin (CaM): The compound directly interacts with and inhibits calmodulin, a crucial protein for lysosome reformation. This inhibition impairs the recycling of lysosomes, leading to their depletion and a failure to clear the accumulating acidic vesicles.[1][2]

This dual action creates a vicious cycle of ATP depletion and lysosomal dysfunction, ultimately culminating in the rupture of the plasma membrane and necrotic-like cell death.[1][2][3]

Signaling Pathway Overview

The signaling cascade initiated by Vacquinol-1 converges on the profound disruption of vesicular trafficking and cellular metabolism. The pathway can be visualized as follows:

Quantitative Data Summary

The efficacy of Vacquinol-1 has been quantified in several preclinical studies. The following tables summarize the key findings, providing a comparative overview of its cytotoxic potential in different GBM models.

Table 1: In Vitro Cytotoxicity of Vacquinol-1

| Cell Line | IC50 (µM) | Assay Type | Reference |

| RG2 | 4.57 | Not Specified | [4] |

| NS1 | 5.81 | Not Specified | [4] |

| U3013MG | Not Specified | Viability Assay | [1] |

| U3024MG | Not Specified | Viability Assay | [1] |

| #12537-GB | ~7 (effective concentration) | Live Cell Imaging | [5] |

Table 2: In Vivo Efficacy of Vacquinol-1 in Rat GBM Models

| Animal Model | Treatment Protocol | Effect on Tumor Size | Effect on Overall Survival | Reference |

| RG2 Rat Model | Not Specified | Significant Reduction | No significant increase | [4][6] |

| NS1 Rat Model | Standard and Cyclic | No significant effect | No significant increase | [4] |

It is noteworthy that while Vacquinol-1 demonstrated a significant reduction in tumor size in the RG2 model, this did not translate to a survival advantage, highlighting the complexities of in vivo efficacy and the need for further optimization.[4][6]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on Vacquinol-1.

Cell Culture

-

Cell Lines: Patient-derived glioblastoma cells (e.g., U3013MG, U3024MG) and rat glioma cell lines (RG2, NS1) are commonly used.[1][4]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assays

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a drug's potency.

Vacuolization and Acidic Vesicle Organelle (AVO) Staining

-

Lysotracker Staining: To visualize AVOs, cells are treated with Vacquinol-1 at various concentrations and time points.[1] The cells are then incubated with Lysotracker Red DND-99, a fluorescent dye that accumulates in acidic compartments.[1]

-

Imaging: Stained cells are visualized using fluorescence microscopy to observe the formation and accumulation of AVOs.[1]

In Vitro ATPase Activity Assay

-

Organelle Isolation: Light organelles, including endosomes and lysosomes, are isolated from GBM cells by differential centrifugation.[1]

-

Treatment: The isolated organelles are treated with Vacquinol-1.

-

ATPase Activation: ATP and MgCl2 are added to initiate the ATPase reaction.

-

Measurement: ATPase activity is quantified by measuring the amount of ADP produced using a commercial kit such as the ADP-Glo Max Assay.[1]

In Vivo Glioblastoma Models

-

Animal Models: Syngeneic rat models, such as those using RG2 and NS1 glioma cells, are employed to evaluate the in vivo efficacy of Vacquinol-1 in an immunocompetent setting.[4][6]

-

Tumor Implantation: A defined number of glioma cells are intracranially implanted into the brains of the rats.

-

Treatment Administration: Vacquinol-1 is administered to the animals, typically through oral gavage.[4]

-

Monitoring: Tumor growth is monitored using imaging techniques (e.g., MRI), and animal survival is recorded.[4]

-

Histological Analysis: At the end of the study, brains are harvested for histological analysis to assess tumor size and morphology.[4][7]

Counter-regulation and Future Directions

Research has shown that the cytotoxic effect of Vacquinol-1 can be counter-regulated by exogenous ATP, a molecule often found in the necrotic regions of GBM tumors.[5][8] This effect is likely mediated through the TRPM7 ion channel.[5][8] This finding suggests that the tumor microenvironment can influence the efficacy of Vacquinol-1 and that combination therapies targeting this resistance mechanism may be a promising avenue for future research. The use of TRPM7 inhibitors, such as carvacrol, has been shown to overcome this ATP-induced resistance.[5][8]

Conclusion

Vacquinol-1 represents a significant departure from traditional cancer therapies by inducing a non-apoptotic form of cell death in glioblastoma cells. Its unique dual mechanism, targeting both cellular energy metabolism and lysosomal function, offers a promising strategy to circumvent the apoptosis resistance often observed in GBM. While in vivo studies have shown mixed results regarding survival benefits, the ability of Vacquinol-1 to reduce tumor volume is a clear indication of its biological activity.[4][6] Further research focusing on optimizing its therapeutic window, overcoming microenvironmental resistance, and exploring combination strategies is warranted to fully realize the clinical potential of this novel anti-cancer agent.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by Vacquinol-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 4. Evaluating vacquinol-1 in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. oncotarget.com [oncotarget.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Vacquinol-1 Induced Catastrophic Vacuolization in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging cancers to treat. The discovery of Vacquinol-1 (B1683466), a small molecule capable of inducing a unique form of non-apoptotic cell death termed "methuosis" in glioblastoma cells, has opened a new avenue for therapeutic exploration. This technical guide provides an in-depth analysis of the core mechanisms underlying Vacquinol-1-induced catastrophic vacuolization. It summarizes key quantitative data, details experimental protocols for assessing its effects, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to leverage this novel anti-cancer strategy.

Introduction

Glioblastoma is characterized by its rapid proliferation, diffuse infiltration into the brain parenchyma, and profound resistance to conventional therapies. A key vulnerability of glioblastoma cells appears to be their susceptibility to catastrophic vacuolization, a process that culminates in cell death.[1][2] Vacquinol-1, a quinolone-alcohol derivative, was identified through a chemical library screen for its potent and selective cytotoxicity against patient-derived glioblastoma cells.[3] Unlike traditional chemotherapy which primarily induces apoptosis, Vacquinol-1 triggers a non-apoptotic cell death pathway characterized by the massive accumulation of cytoplasmic vacuoles, leading to plasma membrane rupture and a necrotic-like cell death.[3][4] This distinct mechanism of action presents a promising therapeutic window, potentially bypassing the apoptosis-resistance mechanisms often developed by cancer cells.

Mechanism of Action: Dual Disruption of Endolysosomal Homeostasis

Recent studies have elucidated a dual mechanism of action for Vacquinol-1, converging on the disruption of endolysosomal homeostasis.[5][6] This targeted attack on cellular trafficking and energy balance appears to be the cornerstone of its glioblastoma-specific cytotoxicity.[6][7]

Activation of v-ATPase and ATP Depletion

Vacquinol-1, as a cationic amphiphilic drug (CAD), accumulates in acidic vesicle organelles (AVOs).[5][8] Within these compartments, it acts as an agonist of vacuolar ATPase (v-ATPase), a proton pump essential for acidifying endolysosomes.[5][6] This leads to an abnormal hyper-acidification of these vesicles. The over-activation of v-ATPase results in a massive consumption of cellular ATP, leading to a severe energy crisis and metabolic catastrophe within the glioblastoma cells.[3][5][6] This ATP depletion is a critical effector of Vacquinol-1-induced cell death.[3][5]

Inhibition of Calmodulin and Impairment of Lysosome Reformation

In parallel to its effects on v-ATPase, Vacquinol-1 directly interacts with and inhibits calmodulin (CaM).[5][6] Calmodulin is a crucial calcium-binding protein involved in numerous cellular processes, including the reformation of lysosomes from endolysosomal vesicles.[5] By inhibiting CaM, Vacquinol-1 prevents the fission of these vesicles, leading to the accumulation of large, swollen vacuoles.[5][6] This disruption of lysosomal recycling exacerbates the cellular stress initiated by v-ATPase hyperactivation.

The vacuoles induced by Vacquinol-1 originate from the plasma membrane through a process of macropinocytosis, characterized by significant membrane ruffling.[3][5] These newly formed vesicles are then targeted to lysosomes, where the inhibition of CaM prevents their resolution.[5]

The MKK4-JNK Signaling Pathway

An early study identified the activation of the MAP kinase kinase 4 (MKK4), also known as SEK1, as a critical mediator of Vacquinol-1-induced cell death.[3] MKK4 is a key component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is often associated with cellular stress responses, apoptosis, and inflammation.[9][10][11] The activation of the MKK4-JNK pathway appears to be an essential downstream event in the cascade initiated by Vacquinol-1, although the precise mechanisms of MKK4 activation by Vacquinol-1 are still under investigation.[3][12][13]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of Vacquinol-1 against glioblastoma cell lines.

| Cell Line | IC50 (µM) | Reference |

| RG2 | 4.57 | [2] |

| NS1 | 5.81 | [2] |

| U-87 MG | ~7 | [12][13] |

| #12537-GB | ~7 | [12][13] |

Table 1: In Vitro Efficacy of Vacquinol-1 in Glioblastoma Cell Lines.

| Parameter | Observation | Reference |

| ATP Levels | Rapidly depleted following Vacquinol-1 treatment | [3] |

| Vacuole Formation | Dose-dependent increase in vacuolization | [5] |

| Cell Death | Necrotic-like cell death with plasma membrane rupture | [3] |

Table 2: Cellular Effects of Vacquinol-1 on Glioblastoma Cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing cell viability.[14][15]

-

Cell Seeding: Seed glioblastoma cells (e.g., T98G, U87) in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well in complete culture medium.[15] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treatment: Treat the cells with increasing concentrations of Vacquinol-1 (e.g., 0.1 µM to 20 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.

Quantification of Vacuolization

This protocol provides a method for quantifying the extent of vacuolization in treated cells.[16][17][18]

-

Cell Culture and Treatment: Culture glioblastoma cells on glass coverslips in a 24-well plate. Treat the cells with Vacquinol-1 at the desired concentration and for the appropriate duration.

-

Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Staining (Optional): Cells can be stained with markers for endosomes (e.g., anti-EEA1) or lysosomes (e.g., anti-LAMP1) followed by fluorescently labeled secondary antibodies to determine the origin of the vacuoles. Nuclei can be counterstained with DAPI.

-

Imaging: Acquire images using a fluorescence microscope.

-

Quantification:

-

Manual Counting: Count the number of vacuoles per cell and the number of vacuolated cells per field of view.[17]

-

Automated Image Analysis: Use image analysis software (e.g., ImageJ, QuPath) to quantify the total vacuolar area per cell or per field of view.[18][19] Set a threshold to distinguish vacuoles from the cytoplasm and calculate the area.

-

Visualizations

Signaling Pathways

Caption: The dual mechanism of Vacquinol-1 action in glioblastoma cells.

Experimental Workflow

Caption: A generalized experimental workflow for studying Vacquinol-1 effects.

Logical Relationship

Caption: Logical flow of Vacquinol-1-induced cell death in glioblastoma.

Conclusion and Future Directions

Vacquinol-1 represents a novel and promising therapeutic agent for glioblastoma by inducing a non-apoptotic form of cell death through the catastrophic vacuolization of tumor cells. Its dual mechanism of action, involving the hyperactivation of v-ATPase and the inhibition of calmodulin, leads to a fatal combination of energy depletion and endolysosomal dysfunction. The involvement of the MKK4-JNK signaling pathway further underscores the complex cellular response to this compound.

Future research should focus on several key areas:

-

Optimizing Drug Delivery: While Vacquinol-1 has shown efficacy, its delivery across the blood-brain barrier and potential systemic toxicities need to be addressed through medicinal chemistry efforts to develop more potent and safer analogs.[20]

-

Elucidating Upstream Signaling: The precise molecular events that link Vacquinol-1 to the activation of the MKK4-JNK pathway remain to be fully elucidated.

-

Investigating Resistance Mechanisms: Understanding potential mechanisms of resistance to Vacquinol-1, such as the counter-regulatory effects of extracellular ATP via the TRPM7 channel, will be crucial for its clinical development.[12][21][22]

-

Combination Therapies: Exploring the synergistic potential of Vacquinol-1 with standard-of-care treatments for glioblastoma, such as temozolomide (B1682018) and radiation, could lead to more effective therapeutic strategies.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Evaluating vacquinol-1 in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Evaluation of the Efficacy of Vacquinol-1 In Glioblastoma Multiforme [scholarexchange.furman.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by Vacquinol-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by Vacquinol-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ADP-stimulated NADPH oxidase activates the ASK-1/MKK4/JNK pathway in alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of ASK1, MKK4, JNK, c-Jun, and caspase-3 as a signaling cascade involved in cadmium-induced neuronal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. oncotarget.com [oncotarget.com]

- 13. researchgate.net [researchgate.net]

- 14. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cell vacuolization induced by Helicobacter pylori VacA toxin: cell line sensitivity and quantitative estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Vacuolization in embryos on days 3 and 4 of in vitro development: Association with stimulation protocols, embryo development, chromosomal status, pregnancy and neonatal outcomes [frontiersin.org]

- 18. A fly model of SCA36 reveals combinatorial neurotoxicity of hexanucleotide and dipeptide repeats | PLOS Genetics [journals.plos.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. [PDF] Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP | Semantic Scholar [semanticscholar.org]

- 22. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

Vacquinol-1: A Comprehensive Technical Guide on its Mechanism of Action in Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vacquinol-1 (B1683466), a novel small molecule, has emerged as a potent agent against glioblastoma (GBM), the most aggressive form of brain cancer. Extensive research demonstrates that Vacquinol-1 induces a unique, non-apoptotic form of cell death termed methuosis , which is mechanistically distinct from other programmed cell death pathways, including ferroptosis. This technical guide provides an in-depth analysis of Vacquinol-1's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. The evidence presented herein definitively classifies Vacquinol-1 as a methuosis inducer, not a ferroptosis inducer, a critical distinction for researchers in the field of cell death and cancer therapeutics.

Vacquinol-1 and the Induction of Methuosis

Vacquinol-1 triggers a catastrophic process of vacuolization in glioblastoma cells. This process, known as methuosis, is characterized by the relentless formation and accumulation of large, fluid-filled vacuoles derived from macropinosomes, which are vesicles formed through a process of bulk fluid uptake from the extracellular environment.[1][2] Ultimately, the excessive vacuolization leads to the rupture of the plasma membrane and a necrotic-like cell death.[2] This mode of cell death is notably independent of the typical apoptotic machinery.[3]

The Core Question: Is Vacquinol-1 a Ferroptosis Inducer?

Categorical Answer: No.

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels. The central mechanism of ferroptosis involves the failure of glutathione-dependent antioxidant defenses, leading to unchecked lipid peroxidation and subsequent cell death.

Current scientific literature does not support the classification of Vacquinol-1 as a ferroptosis inducer. The mechanism of action of Vacquinol-1 does not involve the key hallmarks of ferroptosis:

-

Iron-Dependence: There is no evidence to suggest that Vacquinol-1's cytotoxic effects are dependent on intracellular iron levels.

-

Lipid Peroxidation: Studies on Vacquinol-1's mechanism have not demonstrated an increase in lipid peroxidation, a definitive marker of ferroptosis.

One study investigating a compound that induces methuosis found that the ferroptosis inhibitor ferrostatin-1 was unable to prevent cell death, further supporting the distinction between these two pathways.[4]

Quantitative Data: In Vitro Efficacy of Vacquinol-1

The cytotoxic activity of Vacquinol-1 has been quantified in various glioblastoma cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) typically in the low micromolar range.

| Cell Line | IC50 (µM) | Reference |

| RG2 | 4.57 | [5] |

| NS1 | 5.81 | [5] |

| U3013 | Within the range of RG2 and NS1 | [6] |

| Various Glioma Cell Lines | 7.7 - 12.2 (after 24h) | [7] |

Signaling Pathways: The Molecular Mechanisms of Vacquinol-1

The induction of methuosis by Vacquinol-1 is a multi-faceted process involving the disruption of key cellular signaling and homeostatic pathways.

MKK4-Dependent Signaling

A crucial element in Vacquinol-1-induced cell death is the activation of Mitogen-Activated Protein Kinase Kinase 4 (MKK4).[8] While the precise upstream activators of MKK4 in this context are still under investigation, its activation is a key step in the signaling cascade that leads to the catastrophic vacuolization characteristic of methuosis.

References

- 1. Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluating vacquinol-1 in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. researchgate.net [researchgate.net]

- 8. oncotarget.com [oncotarget.com]

Vacquinol-1's Impact on Non-Cancerous Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacquinol-1 (B1683466), a small molecule of the quinolone-alcohol scaffold, has emerged as a potent inducer of a unique, non-apoptotic form of cell death termed "methuosis" in glioblastoma (GBM) cells. This process is characterized by catastrophic vacuolization originating from macropinocytosis, leading to cell rupture.[1] While its efficacy against this aggressive brain tumor is well-documented, a critical aspect for its therapeutic potential lies in its selectivity and impact on non-cancerous cells. This technical guide provides an in-depth analysis of Vacquinol-1's effects on non-malignant cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the known signaling pathways.

Data Presentation: Cytotoxicity of Vacquinol-1

Vacquinol-1 exhibits significant selective cytotoxicity against glioblastoma cells while demonstrating considerably lower toxicity in non-cancerous cell lines. The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) and other cytotoxicity metrics.

| Cell Line | Cell Type | Species | IC50 Value (µM) | Comments |

| Glioblastoma Cell Lines | ||||

| U3013MG | Glioblastoma | Human | ~3.14 (at 1 day) | Induces ATP depletion.[2] |

| RG2 | Glioblastoma | Rat | 4.57 | [3] |

| NS1 | Glioblastoma | Rat | 5.81 | [3] |

| Non-Cancerous Cell Lines | ||||

| Primary Fibroblasts | Fibroblast | Human | Higher than GBM | Vacquinol-1 is cytotoxic to fibroblasts but with a higher IC50 compared to glioblastoma cells. The toxicity in fibroblasts is independent of v-ATPase activity, suggesting a different, non-specific mechanism at higher concentrations.[4][5] Fibroblasts also exhibit significantly less vacuolization compared to glioblastoma cells upon treatment.[4] It does not induce the formation of acidic vesicle organelles (AVOs) in these cells.[4] |

| Normal Human Astrocytes (NHA) | Astrocyte | Human | Not specified | The cytotoxicity of Vacquinol-1 in normal human astrocytes is independent of v-ATPase activity.[5] |

| Human Dental Pulp Stem Cells (DPSCs) | Stem Cell | Human | Not specified | Vacquinol-1 is reported to not be toxic to DPSCs.[6][7] |

| Neurons | Neuron | Mouse | Not specified | Did not respond to Vacquinol-1 in a manner similar to glioblastoma cells.[8] |

| Other Non-GBM Cancer Lines | Breast, Prostate, Bladder, Neuroblastoma | Not specified | Not specified | Vacquinol-1 exposure does not result in the methuosis-like cell death observed in glioblastoma cells.[3] |

Mechanistic Differences: Glioblastoma vs. Non-Cancerous Cells

The selective action of Vacquinol-1 against glioblastoma cells stems from a distinct mechanism of action that is not prominently active in non-cancerous cells.

In glioblastoma cells , Vacquinol-1 induces a catastrophic sequence of events:

-

Macropinocytosis and Vacuolization: It triggers extensive plasma membrane ruffling and the formation of large vacuoles derived from macropinosomes.[1][5]

-

Endolysosomal Disruption: The compound disrupts the normal function of the endolysosomal pathway.[5]

-

v-ATPase Activation and ATP Depletion: Vacquinol-1 activates vacuolar H+-ATPase (v-ATPase), leading to the acidification of vesicles and a massive consumption of cellular ATP, resulting in an energy crisis.[4]

-

Calmodulin Inhibition: It directly interacts with and inhibits calmodulin (CaM), a key calcium-binding protein, which impairs lysosome reformation and further exacerbates vacuole accumulation.[4]

-

MKK4-Dependent Cell Death: The cell death cascade is dependent on the activation of MAP Kinase Kinase 4 (MKK4).[2]

In contrast, the impact on non-cancerous cells is markedly different:

-

Reduced Vacuolization: Non-cancerous cells like fibroblasts show significantly less vacuolization.[4]

-

v-ATPase Independent Toxicity: The cytotoxic effects observed at higher concentrations in fibroblasts and normal human astrocytes are independent of v-ATPase activation, pointing towards a general, non-specific toxicity mechanism.[5]

-

Lack of AVO Formation: Unlike in glioblastoma cells, Vacquinol-1 does not induce the formation of acidic vesicle organelles (AVOs) in fibroblasts.[4]

The precise signaling pathways and molecular interactions of Vacquinol-1 in non-cancerous cells remain less characterized, primarily due to the compound's high selectivity for glioblastoma.

Experimental Protocols

Cell Culture

-

Normal Human Foreskin Fibroblasts (e.g., CCD-1112Sk): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).[4]

-

Normal Human Astrocytes (NHA): Cultured according to the manufacturer's protocols (e.g., Lonza).[9]

-

Human Dental Pulp Stem Cells (DPSCs): Cultured in specialized stem cell media.[7]

Cell Viability Assay

A common method to assess the cytotoxic effects of Vacquinol-1 is through luminescence-based cell viability assays.

-

Cell Seeding: Seed 3,000 to 5,000 cells per well in a 96-well plate and allow them to adhere overnight.[2][4]

-

Treatment: Treat the cells with a range of Vacquinol-1 concentrations. A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the cells for a specified period, typically 48 hours.[4]

-

Lysis and Luminescence Reading: Use a commercial cell viability reagent such as CellTiter-Glo® (Promega G7571) or CytoTox-Glo™ (Promega G9290). These assays measure ATP levels (indicative of viable cells) or released proteases (indicative of dead cells), respectively.[4]

-

Data Analysis: Measure luminescence using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.[9]

Vacuole and Acidic Vesicle Organelle (AVO) Formation Assay

-

Treatment: Treat cells with Vacquinol-1 at the desired concentration and time points.

-

Staining:

-

Imaging: Observe and quantify the formation of phase-lucent vacuoles and fluorescently labeled AVOs using fluorescence microscopy.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using DOT language, illustrate the key known signaling pathway of Vacquinol-1 in glioblastoma cells and a general workflow for assessing its cytotoxicity.

References

- 1. Human umbilical vein endothelial cell vaccine therapy in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by Vacquinol-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by Vacquinol-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Evaluating vacquinol-1 in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Pharmacokinetics and Bioavailability of Vacquinol-1 In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacquinol-1, a small molecule discovered through high-throughput screening, has emerged as a promising agent for the treatment of glioblastoma, the most aggressive form of brain cancer.[1] Its unique mechanism of action, which induces a non-apoptotic form of cell death known as methuosis, sets it apart from conventional chemotherapeutics.[2] This technical guide provides an in-depth overview of the in vivo pharmacokinetics and bioavailability of Vacquinol-1, compiling available data into a structured format to aid researchers and drug development professionals in advancing this potential therapeutic.

Mechanism of Action: Induction of Methuosis

Vacquinol-1 exerts its cytotoxic effects on glioblastoma cells by inducing catastrophic vacuolization, a hallmark of methuosis.[3] This process involves the massive accumulation of macropinosomes, leading to the disruption of endolysosomal homeostasis and eventual cell death.[4][5] The signaling pathway is multifaceted, involving the activation of vacuolar ATPase (v-ATPase) and the inhibition of calmodulin (CaM).[5] This dual action leads to a vicious cycle of ATP depletion and failed clearance of acidic vesicles, ultimately causing a metabolic catastrophe within the cancer cells.[5]

Vacquinol-1 induced methuosis pathway.

In Vivo Pharmacokinetics

Pharmacokinetic studies of Vacquinol-1 have been conducted in murine models, revealing stereospecific differences in its disposition. Vacquinol-1 is a racemic mixture of four stereoisomers.[3] The erythro isomers, specifically [R,S]2, have demonstrated more potent in vitro activity and significantly greater brain distribution compared to the [S,R]2 isomer.[3]

Quantitative Pharmacokinetic Parameters

The following tables summarize the available quantitative pharmacokinetic data for Vacquinol-1 and its active stereoisomer in mice.

Table 1: In Vivo Exposure of Vacquinol-1 in Mice after a Single Oral Dose of 20 mg/kg [2]

| Parameter | Matrix | Value |

| Maximal Exposure | Plasma | 3,279 ng/mL |

| Maximal Exposure | Brain | 1,860 ng/mL |

| Half-life (t½) | Plasma | 52 hours |

Table 2: Pharmacokinetic Parameters of Vacquinol-1 Stereoisomers in NMRI Mice [3]

| Isomer & Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Brain/Plasma Ratio |

| [R,S]2 (oral) | 20 mg/kg | Data not available | Data not available | Data not available | Data not available | High | Dramatically greater than [S,R]2 |

| [S,R]2 (oral) | 20 mg/kg | Data not available | Data not available | Data not available | Data not available | High | - |

| [R,S]2 (i.v.) | 2 mg/kg | Data not available | Data not available | Data not available | Long | - | - |

| [S,R]2 (i.v.) | 2 mg/kg | Data not available | Data not available | Data not available | Long | - | - |

Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life from the primary study by Hammarström et al. (2016) were not available in the public domain at the time of this guide's compilation. The study reported slow oral absorption, rapid distribution to the brain, long elimination half-lives, and high oral bioavailability for both isomers.[3]

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

A representative experimental workflow for determining the pharmacokinetics of Vacquinol-1 in mice is outlined below.

Pharmacokinetic study workflow.

1. Animal Model:

-

Species: Male NMRI mice are a commonly used model.[3]

-

Housing: Animals should be housed in a controlled environment with standard diet and water ad libitum.

2. Drug Administration:

-

Formulation: Vacquinol-1 is prepared in a suitable vehicle for oral (e.g., gavage) and intravenous administration.

-

Dosing:

3. Sample Collection:

-

Matrices: Blood and brain tissue are collected at multiple time points post-administration to characterize the absorption, distribution, and elimination phases.

-

Time Points: A typical sampling schedule might include 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

4. Sample Processing:

-

Blood: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.

-

Brain: Brain tissue is harvested, weighed, and homogenized in a suitable buffer.

-

Storage: All samples are stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of small molecules like Vacquinol-1 in biological matrices.

1. Sample Preparation:

-

Extraction: A protein precipitation or liquid-liquid extraction method is employed to extract Vacquinol-1 and an internal standard from the plasma and brain homogenate samples.

-

Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.

2. Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used for the separation of hydrophobic compounds like Vacquinol-1.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) is used.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

3. Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is suitable for the analysis of nitrogen-containing compounds like Vacquinol-1.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Vacquinol-1 and its internal standard to ensure selectivity and sensitivity.

4. Method Validation:

-

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Conclusion and Future Directions

The available data indicate that Vacquinol-1 possesses favorable in vivo pharmacokinetic properties, including high oral bioavailability and significant brain penetration, particularly for the [R,S]2 stereoisomer.[3] These characteristics are essential for a centrally acting agent targeting glioblastoma. However, a complete and detailed pharmacokinetic profile, especially for the individual stereoisomers, requires further investigation to establish a clear dose-response relationship and to optimize dosing regimens for future clinical trials. The development and validation of a robust bioanalytical method are crucial for the accurate assessment of Vacquinol-1 concentrations in preclinical and clinical studies. Further research should focus on obtaining a comprehensive pharmacokinetic dataset and exploring the metabolism and potential drug-drug interactions of Vacquinol-1 to support its clinical translation.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP | Semantic Scholar [semanticscholar.org]

Methodological & Application

Vacquinol-1 Dihydrochloride: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Vacquinol-1 dihydrochloride (B599025), a potent inducer of a unique form of cell death in glioblastoma cells.

Vacquinol-1 is a small molecule that has been identified as a selective inducer of methuosis, a non-apoptotic form of cell death, in glioblastoma multiforme (GBM) cells.[1][2] Its mechanism of action involves the induction of massive macropinocytosis, leading to catastrophic vacuolization and eventual cell rupture.[1][2] These characteristics make Vacquinol-1 a compound of significant interest in the development of novel anti-cancer therapies.

Physicochemical Properties and Solubility

Vacquinol-1 dihydrochloride is typically supplied as a crystalline solid. Its solubility in common laboratory solvents is a critical factor for the preparation of stock solutions and for use in various experimental settings.

| Solvent | Solubility | Notes |

| DMSO (Dimethyl Sulfoxide) | ≥ 25 mg/mL (≥ 58.72 mM) | Ultrasonic treatment and warming may be required to achieve complete dissolution.[3] It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[3] |

| Ethanol | ~0.25 mg/mL | Sparingly soluble. |

| Water | < 0.1 mg/mL | Considered insoluble.[3] |

| Dimethylformamide (DMF) | ~10 mg/mL | |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | For aqueous buffers, it is recommended to first dissolve Vacquinol-1 in DMF and then dilute with the aqueous buffer.[4] |

Stock Solution Preparation and Storage

Proper preparation and storage of stock solutions are crucial to maintain the stability and activity of this compound.

Protocol for Preparing a 10 mM DMSO Stock Solution:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 425.38 g/mol .

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 4.25 mg of the compound.

-

Dissolution: Vortex the solution to facilitate dissolution. If necessary, sonicate the solution in a water bath or warm it gently (e.g., at 37°C) until the solid is completely dissolved.[3]

-

Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] The solutions should be protected from light.[3]

Note: Aqueous solutions of Vacquinol-1 are not recommended for storage and should be prepared fresh for each experiment.[4]

Mechanism of Action and Signaling Pathway

Vacquinol-1 induces cell death in glioblastoma cells through a multi-faceted mechanism that disrupts endolysosomal homeostasis.[5] Initially described as an MKK4-specific activator that engages MAPK pathways, more recent studies have elucidated a more detailed molecular mechanism.[3]

Vacquinol-1 triggers massive macropinocytosis, leading to the formation of large intracellular vacuoles.[1] This process is driven by a dual disruption of endolysosomal function:

-

Inhibition of Calmodulin (CaM): Vacquinol-1 directly interacts with and inhibits calmodulin, a key protein involved in lysosome reformation. This inhibition prevents the recycling of lysosomes from the large vacuoles, causing their accumulation.[5]

-

Activation of v-ATPase: Vacquinol-1 activates the vacuolar H+-ATPase (v-ATPase), leading to the hyper-acidification of endosomal compartments and the formation of acidic vesicle organelles (AVOs).[5] This process results in a significant increase in cellular ATP consumption, leading to an energy crisis and ultimately, cell death.[5]

Interestingly, the cytotoxic effects of Vacquinol-1 can be counter-regulated by extracellular ATP through the activation of the TRPM7 channel.[6][7]

Caption: Vacquinol-1 signaling pathway in glioblastoma cells.

Experimental Protocols

Below are generalized protocols for common in vitro assays using this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol outlines the measurement of cell viability in response to Vacquinol-1 treatment.

-

Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.1%). Include a vehicle control (DMSO only).

-

Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of Vacquinol-1.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Viability Measurement: After the incubation period, measure cell viability using a luminescent-based assay such as CellTiter-Glo®, following the manufacturer's instructions.

-

Data Analysis: Record the luminescence signal and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%).

Monitoring Vacuolization and Acidic Vesicle Organelles (AVOs)

This protocol describes the visualization of Vacquinol-1-induced vacuolization and AVO formation using fluorescence microscopy.

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate.

-

Treatment: Treat the cells with the desired concentration of this compound for various time points (e.g., 6, 12, 24 hours).

-

Staining for AVOs: In the last 30 minutes of the incubation period, add a fluorescent probe for acidic organelles, such as LysoTracker™ Red DND-99, to the culture medium at the manufacturer's recommended concentration.

-

Live-Cell Imaging: Observe the cells directly using a fluorescence microscope. Phase-contrast or brightfield microscopy can be used to visualize the formation of large, phase-lucent vacuoles, while the red fluorescence channel will detect the AVOs.

-

Image Analysis: Capture images and quantify the extent of vacuolization and the intensity of AVO staining.

Caption: General experimental workflow for in vitro studies with Vacquinol-1.

References

- 1. Small molecule makes brain cancer cells collapse and die | Science News [sciencenews.org]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. academic.oup.com [academic.oup.com]

- 4. oncotarget.com [oncotarget.com]

- 5. Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by Vacquinol-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Glioblastoma Treatment with Vacquinol-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro treatment of glioblastoma (GBM) cells with Vacquinol-1 (B1683466), a small molecule that induces a unique form of non-apoptotic cell death known as methuosis. This document outlines the mechanism of action, experimental protocols, and expected outcomes, offering a comprehensive guide for researchers investigating novel therapeutic strategies for glioblastoma.

Mechanism of Action

Vacquinol-1 exerts its cytotoxic effects on glioblastoma cells through a multi-faceted mechanism that disrupts endolysosomal homeostasis, leading to catastrophic vacuolization and eventual cell death.[1][2] Upon treatment, Vacquinol-1 triggers extensive plasma membrane ruffling and macropinocytosis, leading to the formation of numerous large vacuoles.[1] This process is driven by two key interactions:

-

v-ATPase Activation: Vacquinol-1 activates the vacuolar H+-ATPase (v-ATPase) in endosomes, causing abnormal acidification and the formation of acidic vesicle organelles (AVOs).[1][3] This hyperactivation leads to a significant depletion of cellular ATP, culminating in a metabolic crisis and cell death.[1][3]

-

Calmodulin Inhibition: Vacquinol-1 directly interacts with and inhibits calmodulin (CaM), a crucial protein for lysosomal reformation.[1][3] This inhibition prevents the clearance of the newly formed vacuoles, causing them to accumulate and enlarge.[1][3]

The combined effect of ATP depletion and vacuole accumulation results in the rupture of the plasma membrane and a form of necrotic-like cell death.[2] This pathway is distinct from apoptosis and is characterized as methuosis. Interestingly, the cytotoxic effects of Vacquinol-1 can be counter-regulated by exogenous ATP through the activation of the TRPM7 channel.[4][5] The signaling cascade for Vacquinol-1 induced cell death is also suggested to be dependent on MKK4, downstream of Ras/Rac-1 activation.[6][7]

Signaling Pathway of Vacquinol-1 in Glioblastoma Cells

Caption: Vacquinol-1 signaling pathway in glioblastoma cells.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the efficacy and mechanism of Vacquinol-1 in glioblastoma cells.

Cell Culture and Reagents

-

Cell Lines:

-

Culture Medium:

-

DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

-

Vacquinol-1 Stock Solution:

-

Dissolve Vacquinol-1 in DMSO to a stock concentration of 10 mM. Store at -20°C. Dilute in culture medium to the desired final concentration immediately before use. The final DMSO concentration in the culture should not exceed 0.1%.

-

Cell Viability Assay

This protocol determines the cytotoxic effect of Vacquinol-1 on glioblastoma cells.

Caption: Workflow for the Cell Viability Assay.

-

Procedure:

-

Seed 3,000 glioblastoma cells per well in a 96-well plate.[1]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of Vacquinol-1 in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Vacquinol-1 (e.g., 0.1 µM to 20 µM). Include a vehicle control (DMSO).

-

Incubate for 48 hours.[1]

-

Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.[1]

-

Measure luminescence using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) using software such as GraphPad Prism.[1]

-

Vacuole Formation and Acidic Vesicle Organelle (AVO) Staining

This protocol visualizes the characteristic vacuolization and AVO formation induced by Vacquinol-1.

-

Procedure:

-

Seed cells on glass coverslips in a 24-well plate.

-

Allow cells to adhere overnight.

-

Treat cells with Vacquinol-1 (e.g., 2 µM) for 24 hours.[1]

-

To visualize AVOs, incubate the cells with LysoTracker Red DND-99 (50 nM) for 30 minutes at 37°C.[1]

-

To visualize lysosomes, cells can be transfected with CellLight-Lysosome-GFP prior to treatment.[1]

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.

-

Visualize the cells using a fluorescence microscope.

-

ATP Measurement Assay

This protocol quantifies the depletion of cellular ATP following Vacquinol-1 treatment.

-

Procedure:

-

Seed cells in a 96-well plate as for the cell viability assay.

-

Treat cells with Vacquinol-1 at various concentrations and time points.

-

Measure total cellular ATP levels using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

In parallel, monitor cell viability using the CytoTox-Glo™ Cytotoxicity Assay (Promega) to distinguish between ATP depletion in living cells and ATP loss from dead cells.[1]

-

Measure luminescence according to the manufacturer's protocols.

-

Caspase Activity Assay

This protocol assesses whether Vacquinol-1 induces apoptosis by measuring the activity of caspases 3 and 7.

-

Procedure:

-

Seed cells in a 96-well plate.

-

Treat cells with Vacquinol-1 (e.g., 7 µM) for various time points (e.g., up to 16 hours).[4]

-

Add the IncuCyte® Caspase-3/7 Reagent to the wells.[4]

-

Monitor caspase activity over time using a live-cell imaging system like the IncuCyte ZOOM®.[4]

-

Alternatively, use the Caspase-Glo® 3/7 Assay (Promega) for an endpoint measurement of caspase activity.[4]

-

Quantitative Data Summary

| Cell Line | Assay | Vacquinol-1 Concentration | Result | Reference |

| RG2 | Cell Viability (IC50) | 4.57 µM | 50% inhibition of cell growth | [8] |

| NS1 | Cell Viability (IC50) | 5.81 µM | 50% inhibition of cell growth | [8] |

| U-87 | Cell Death Kinetics | 7 µM | Significant cell death observed at 25 hours | [6] |

| Glioblastoma Cells | Vacuole Quantification | 2 µM (for 24h) | Significant increase in the percentage of cells with enlarged vacuoles | [1] |

| Glioblastoma Cells | ATP Depletion | Time-dependent | Marked decrease in cellular ATP prior to cell death | [1] |

| #12537-GB | Cell Viability | 0.07 µM and 0.7 µM | No significant effect on cell viability | [9] |

| #12537-GB | Cell Death | 14 µM and 28 µM | Rapid cell death in under 2 hours | [9] |

Expected Results

Treatment of glioblastoma cells with Vacquinol-1 is expected to yield the following outcomes:

-

A dose-dependent decrease in cell viability with IC50 values typically in the low micromolar range for sensitive cell lines.[8]

-

The prominent formation of large, phase-lucent cytoplasmic vacuoles within hours of treatment.[1]

-

A significant increase in the number of acidic vesicle organelles (AVOs), as visualized by LysoTracker staining.[1]

-

A rapid and substantial depletion of intracellular ATP levels, preceding cell death.[1]

-

Minimal activation of caspases 3 and 7, confirming a non-apoptotic mode of cell death.[4]

-

Cell death characterized by plasma membrane rupture and release of cellular contents.[2]

These protocols and application notes provide a robust framework for the in vitro investigation of Vacquinol-1 as a potential therapeutic agent for glioblastoma. The unique mechanism of action of Vacquinol-1 presents a promising avenue for circumventing resistance to conventional apoptotic chemotherapy.

References

- 1. academic.oup.com [academic.oup.com]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]